2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine atoms, a cyclopropyl group, and a benzoate ester, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps:
Formation of the Hydrazone: The hydrazone linkage is formed by reacting the carbonyl compound (2,2-diphenylcyclopropyl ketone) with hydrazine hydrate under acidic conditions.
Esterification: The final step involves the esterification of the phenyl ring with benzoic acid or its derivatives in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the hydrazone linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
- 2,4-dibromo-3,6-dimethylaniline
Uniqueness
2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is unique due to its combination of bromine atoms, a cyclopropyl group, and a benzoate ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H22Br2N2O3 |
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Molecular Weight |
618.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H22Br2N2O3/c31-24-16-21(27(26(32)17-24)37-29(36)20-10-4-1-5-11-20)19-33-34-28(35)25-18-30(25,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19,25H,18H2,(H,34,35)/b33-19+ |
InChI Key |
WGKXZIJIRMFKNU-HNSNBQBZSA-N |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C(=CC(=C4)Br)Br)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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